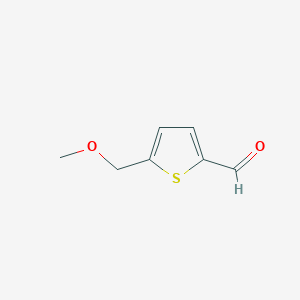

5-(Methoxymethyl)thiophene-2-carbaldehyde

Description

5-(Methoxymethyl)thiophene-2-carbaldehyde is a bifunctional organic compound featuring a central thiophene (B33073) ring. This structure is substituted at the 2-position with a reactive aldehyde group (-CHO) and at the 5-position with a methoxymethyl group (-CH₂OCH₃). This specific arrangement of functional groups on an aromatic heterocyclic core makes it a molecule of interest for synthetic chemists seeking to construct more complex molecular architectures.

Table 1: Structural Features and Synthetic Roles of this compound

| Structural Component | Chemical Group | Expected Role in Synthesis |

| Heterocyclic Core | Thiophene Ring | Provides a stable, aromatic scaffold that is a known pharmacophore and can participate in various coupling reactions. |

| Primary Functional Group | Aldehyde (-CHO) | Acts as a key electrophilic site for nucleophilic addition, condensation reactions, and conversion to other functional groups (e.g., alcohols, carboxylic acids). |

| Secondary Functional Group | Methoxymethyl (-CH₂OCH₃) | Influences the molecule's steric and electronic properties, potentially modifying solubility and serving as a site for further chemical modification. |

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. rsc.orgnih.gov The thiophene nucleus is a key component in pharmaceuticals across various classes, including anticancer, anti-inflammatory, and antidiabetic agents. nih.gov Its prevalence is due in part to its ability to act as a bioisostere for a benzene (B151609) ring, engaging in similar receptor interactions while offering different physicochemical properties. nih.gov

Thiophene and its derivatives are not only significant in medicine but also in materials science, where they are used to create conductive polymers, organic light-emitting devices (OLEDs), and dye-sensitized solar cells. nih.govjournalskuwait.org The rich electron density and stability of the thiophene ring make it an ideal platform for constructing complex, functional molecules. This compound is a specific example within this broad class, offering two distinct points for chemical modification: the aldehyde and the methoxymethyl side chain.

In organic synthesis, a "building block" is a molecule that serves as a starting unit or intermediate for the assembly of larger, more complex structures. Heterocyclic building blocks are particularly valuable for their ability to introduce specific structural and functional properties into a target molecule. Thiophene-2-carbaldehyde (B41791) and its derivatives are widely recognized as versatile building blocks. smolecule.comfishersci.ca

The aldehyde group at the 2-position of the thiophene ring is highly reactive and can participate in a wide array of chemical transformations. These include:

Condensation Reactions: Reacting with various nucleophiles to form imines, Schiff bases, and other derivatives. smolecule.com

Reductions: The aldehyde can be easily reduced to a primary alcohol, providing another route for functionalization. smolecule.com

Oxidations: Conversion of the aldehyde to a carboxylic acid group.

Carbon-Carbon Bond Formation: The aldehyde can participate in reactions such as the Wittig reaction to form alkenes or aldol (B89426) condensations.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOOAUIRQWEHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 5 Methoxymethyl Thiophene 2 Carbaldehyde

Direct Synthetic Approaches to 5-(Methoxymethyl)thiophene-2-carbaldehyde

Direct synthetic routes to this compound are primarily contingent on the formylation of a pre-existing 2-(methoxymethyl)thiophene substrate. The electron-donating nature of the methoxymethyl group directs electrophilic substitution, such as formylation, to the vacant C5 position of the thiophene (B33073) ring.

One of the most effective methods for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings. smolecule.com When applied to 2-(methoxymethyl)thiophene, the electrophilic Vilsmeier reagent preferentially attacks the electron-rich C5 position, leading to the desired product after hydrolytic workup.

Another viable direct approach involves the lithiation of 2-(methoxymethyl)thiophene followed by quenching with a suitable formylating agent. Treatment of the starting material with a strong organolithium base, such as n-butyllithium (n-BuLi), results in deprotonation primarily at the C5 position. This generates a highly nucleophilic 5-lithio-2-(methoxymethyl)thiophene intermediate. Subsequent reaction with an electrophile like DMF furnishes the target aldehyde upon hydrolysis. commonorganicchemistry.comuwindsor.ca This method offers high regioselectivity due to the directing effect of the sulfur atom and the kinetic acidity of the α-protons.

Strategies for Incorporating the Methoxymethyl Moiety into Thiophene Scaffolds

The introduction of the methoxymethyl group is a critical step in the synthesis of the target compound. This can be achieved either before or after the formylation step.

A common strategy begins with the chloromethylation of a suitable thiophene precursor, such as thiophene-2-carbaldehyde (B41791). The reaction with formaldehyde (B43269) and hydrogen chloride introduces a chloromethyl group, primarily at the 5-position. Subsequent nucleophilic substitution with sodium methoxide (B1231860) (NaOMe) displaces the chloride, yielding the this compound.

Alternatively, the methoxymethyl group can be introduced starting from 5-bromo-thiophene-2-carbaldehyde. A lithium-halogen exchange reaction can be performed, followed by quenching with chloromethyl methyl ether. However, a more common route involves the reduction of the aldehyde to the corresponding alcohol, protection of the alcohol, introduction of the methoxymethyl group, and subsequent re-oxidation to the aldehyde. A more direct precursor, 5-(hydroxymethyl)thiophene-2-carbaldehyde (B15251121), can also be etherified using a reagent like methyl iodide (CH₃I) under basic conditions (e.g., with sodium hydride, NaH) to form the methoxymethyl ether.

Formylation Reactions in Thiophene Systems Relevant to Carbaldehyde Formation

Formylation is a key C-C bond-forming reaction for introducing the carbaldehyde group onto the thiophene ring. The high electron density of the thiophene ring makes it susceptible to electrophilic substitution, with the C2 and C5 positions being the most reactive. smolecule.com

The Vilsmeier-Haack reaction is a cornerstone for the formylation of thiophenes. smolecule.com The reaction involves an electrophilic aromatic substitution where the chloroiminium ion, or Vilsmeier reagent, acts as the electrophile. The reaction is generally mild and tolerates a variety of functional groups. For a substrate like 2-(methoxymethyl)thiophene, the formylation occurs with high regioselectivity at the C5 position.

The Rieche formylation is another method that uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com This method can also be applied to electron-rich heterocycles like thiophene.

Organometallic routes provide a powerful and regioselective alternative. This involves the metallation of the thiophene ring, typically through deprotonation with a strong base (lithiation) or through lithium-halogen exchange of a halothiophene. The resulting organolithium species is then treated with an electrophilic formylating agent such as DMF. commonorganicchemistry.comthieme-connect.de For instance, direct lithiation of 2-substituted thiophenes with n-BuLi occurs preferentially at the C5 position, allowing for the specific synthesis of 2,5-disubstituted thiophenes. uwindsor.ca

Table 1: Comparison of Common Formylation Methods for Thiophene Derivatives

| Method | Reagents | Mechanism | Key Advantages |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electrophilic Aromatic Substitution | Mild conditions, high yields for electron-rich rings. smolecule.com |

| Rieche Formylation | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | Electrophilic Aromatic Substitution | Effective for various aromatic compounds. commonorganicchemistry.com |

| Lithiation/Formylation | Organolithium (e.g., n-BuLi), then DMF | Nucleophilic attack by organolithium intermediate | High regioselectivity, versatile. thieme-connect.de |

Reductive and Oxidative Manipulations in Synthetic Sequences Involving the Aldehyde Functionality

The aldehyde group in thiophene-2-carbaldehydes is a versatile functional handle that can be readily transformed into other functionalities through reduction or oxidation. These manipulations are crucial in multi-step syntheses where the aldehyde may serve as a precursor to an alcohol or a carboxylic acid.

Reduction of the Aldehyde: The formyl group of this compound can be selectively reduced to a primary alcohol, yielding (5-(methoxymethyl)thiophen-2-yl)methanol. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) . commonorganicchemistry.com This mild reducing agent is highly effective for reducing aldehydes and ketones and is compatible with the thiophene ring and the ether linkage. mdma.ch The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Oxidation of the Aldehyde: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-(methoxymethyl)thiophene-2-carboxylic acid. Various oxidizing agents can accomplish this transformation. Chromium-based reagents, such as chromium trioxide (CrO₃) in an acidic medium, are effective for oxidizing thiophene aldehydes. smolecule.com The reaction proceeds through a chromate (B82759) ester intermediate. smolecule.com Other common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The choice of oxidant is critical to avoid potential oxidation of the thiophene sulfur atom. The resulting thiophene-2-carboxylic acid is a valuable intermediate for further synthetic modifications. wikipedia.org

Table 2: Selected Reductive and Oxidative Transformations

| Transformation | Product Functional Group | Reagent(s) | Typical Conditions |

|---|---|---|---|

| Reduction | Primary Alcohol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT commonorganicchemistry.com |

| Reduction | Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether, 0°C to RT |

| Oxidation | Carboxylic Acid | Chromium Trioxide (CrO₃) / Acid | Acetic Acid or Acetone |

| Oxidation | Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Oxidation | Carboxylic Acid | Silver(I) Oxide (Ag₂O) | Basic aqueous solution |

Anodic Functionalization Techniques in Thiophene Chemistry Yielding Methoxymethyl Derivatives

Electrochemical methods offer an alternative pathway for the functionalization of thiophene rings under mild conditions. Anodic oxidation, in particular, can be utilized to introduce nucleophiles onto the thiophene scaffold.

The synthesis of methoxymethyl derivatives can be achieved through anodic methoxylation . The electrooxidation of substituted thiophenes, such as 2,5-dimethylthiophene, in methanol containing sodium methoxide as the electrolyte can lead to the formation of side-chain oxidation products, including 2-(methoxymethyl)thiophenes. This process involves the electrochemical generation of a radical cation from the thiophene ring, which can then undergo further reactions, including substitution at the methyl groups, to yield the desired methoxymethyl derivatives. This technique provides a direct route to incorporate the methoxymethyl moiety onto a thiophene core, which can then be subjected to formylation at the vacant alpha-position to produce the target molecule.

Reactivity Profiles and Mechanistic Investigations of 5 Methoxymethyl Thiophene 2 Carbaldehyde

Aldehyde Functional Group Reactivity in 5-(Methoxymethyl)thiophene-2-carbaldehyde

The carbaldehyde group attached to the thiophene (B33073) ring is the primary site of reactivity for many chemical transformations. Its behavior is influenced by the electron-donating nature of both the thiophene sulfur and the 5-position methoxymethyl substituent.

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This transformation is a cornerstone of its reactivity profile. The mechanism for Schiff base formation is a two-step process involving nucleophilic addition followed by elimination. wjpsonline.com

First, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral intermediate known as a carbinolamine. eijppr.com This initial step is reversible. The second step, which is typically the rate-determining step, is the acid-catalyzed dehydration of the carbinolamine. wjpsonline.comeijppr.com Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a carbon-nitrogen double bond, yielding the final Schiff base. eijppr.com The reaction is often carried out at a mildly acidic pH to facilitate dehydration without excessively protonating the reactant amine, which would render it non-nucleophilic. wjpsonline.com

Theoretical studies on the parent compound, thiophene-2-carbaldehyde (B41791), confirm this two-step mechanism, highlighting the formation of the carbinolamine intermediate and its subsequent dehydration as the key stages of the reaction. eijppr.com These reactions are synthetically valuable for creating a diverse range of thiophene derivatives with applications in coordination chemistry and materials science. nih.gov

| Reactant | Conditions | Product Type | Source(s) |

|---|---|---|---|

| Aniline and substituted anilines | Ethanol (B145695), cat. H₂SO₄ | Schiff Base (Imine) | orientjchem.org |

| 2-Aminobenzoic acid | - | Schiff Base (Imine) | nih.gov |

| 2-Aminothiophenol | - | Schiff Base (Imine) | researchgate.net |

| Guaiazulene | Basic media | Vinyl)azulenes | researchgate.net |

The carbaldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis, allowing for the interconversion of oxidation states.

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding thiophene-2-carboxylic acid derivative. This can be achieved using a variety of oxidizing agents. smolecule.com For instance, chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium effectively convert thiophene-2-carbaldehyde to thiophene-2-carboxylic acid. smolecule.comwikipedia.org The mechanism is believed to proceed through a chromate (B82759) ester intermediate, followed by the cleavage of the aldehydic C-H bond. smolecule.com The electron-donating character of the thiophene ring can stabilize the transition state, enhancing the rate of oxidation compared to analogous benzene-carbaldehydes. smolecule.com

Reduction: The aldehyde can be easily reduced to form 5-(methoxymethyl)thiophen-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. smolecule.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, after an aqueous workup, yields the primary alcohol.

| Transformation | Reagent(s) | Product Functional Group | Source(s) |

|---|---|---|---|

| Oxidation | Chromium trioxide (CrO₃) | Carboxylic acid | smolecule.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid | organic-chemistry.org |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol | smolecule.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | smolecule.com |

Thiophene-2-carbaldehyde and its derivatives can undergo polymerization through the aldehyde functional group, particularly under acid-catalyzed conditions. This process differs from the electropolymerization of the thiophene ring itself.

The mechanism for the acid-catalyzed polymerization of aldehydes involves a cationic pathway. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, such as hydrochloric acid. youtube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Another monomer molecule then acts as the nucleophile, with its carbonyl oxygen attacking the activated carbocation. This step forms a new carbon-oxygen bond and propagates the polymer chain, which has an acetal-like (polyether) structure. youtube.comcmu.edu This process continues, leading to the formation of poly(thiophene-2-carbaldehyde). Spectroscopic analysis of the resulting polymer shows a weakening or disappearance of the characteristic aldehyde C=O stretching frequency in the infrared (IR) spectrum, confirming the involvement of the aldehyde group in the polymerization process.

Methoxymethyl Group Reactivity in this compound

The methoxymethyl (MOM) group is generally employed as a stable protecting group for alcohols. wikipedia.org Its reactivity in this compound is primarily centered on ether cleavage, though oxidation is possible under specific, often harsh, conditions.

The C-O bonds of the methoxymethyl ether can be cleaved under acidic conditions. wikipedia.org This reaction is synthetically useful for deprotection, revealing the underlying hydroxymethyl group. The cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reagents and conditions. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage: Strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used. masterorganicchemistry.com The reaction begins with the protonation of the ether oxygen, converting it into a good leaving group (methanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile. Given that the carbon is attached to an aromatic ring system, the pathway can have Sₙ1 character, involving the formation of a resonance-stabilized carbocation at the carbon adjacent to the thiophene ring. Alternatively, strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are highly effective for cleaving MOM ethers, often under milder conditions than strong Brønsted acids. masterorganicchemistry.comacs.org The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the C-O bond.

| Reagent Class | Specific Reagent(s) | General Conditions | Source(s) |

|---|---|---|---|

| Brønsted Acids | HBr, HI | Often requires heat | wikipedia.orgmasterorganicchemistry.com |

| Lewis Acids | Boron tribromide (BBr₃) | Often at low temperatures | masterorganicchemistry.com |

| Lewis Acids | Boron trichloride (BCl₃) | - | acs.org |

| Silyl Reagents | Trialkylsilyl triflates (e.g., TMSOTf) | With a base like 2,2′-bipyridyl | acs.org |

While the methoxymethyl group is relatively robust, the methylene (B1212753) (CH₂) carbon, being adjacent to both an oxygen atom and the thiophene ring, is analogous to a benzylic position and can be oxidized. This oxidative cleavage transforms the ether into an ester or can lead to deprotection, yielding the aldehyde.

Various oxidizing agents can effect this transformation. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers to the corresponding carbonyl compounds. cdnsciencepub.com The mechanism is thought to involve a rate-determining hydride abstraction from the carbon adjacent to the ring, generating a stabilized carbocation, which then reacts further. cdnsciencepub.com Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are also effective for the oxidation of benzylic ethers, capable of converting them directly into esters or aldehydes depending on the reaction conditions. siu.eduproquest.com Other systems, like copper catalysts with tert-butyl hydroperoxide (TBHP), can selectively oxidize benzyl (B1604629) ethers to esters. rsc.org These methods provide pathways to further functionalize the 5-position of the thiophene ring by transforming the stable ether linkage.

| Reagent System | Typical Product | Plausible Mechanism Highlight | Source(s) |

|---|---|---|---|

| DDQ | Aldehyde/Ester | Hydride abstraction | cdnsciencepub.com |

| IBX (o-Iodoxybenzoic acid) | Ester or Aldehyde | Radical abstraction/SET | siu.eduproquest.com |

| Cu₂O / TBHP | Ester | Catalytic oxidation | rsc.org |

| CrO₃ / Periodic acid | Ester (from corresponding alcohol) | Chromium-mediated oxidation | organic-chemistry.org |

Thiophene Ring Reactivity Considerations in this compound

The reactivity of the thiophene ring in this compound is significantly influenced by the electronic properties of its two substituents: the electron-withdrawing carbaldehyde group at the C2 position and the electron-donating methoxymethyl group at the C5 position. These substituents modulate the electron density of the thiophene ring, thereby affecting its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is generally more reactive than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation. In this compound, the outcome of EAS reactions is determined by the interplay of the directing and activating or deactivating effects of the existing substituents.

The carbaldehyde group (-CHO) at the C2 position is a deactivating group for EAS. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation is most pronounced at the positions ortho and para to the aldehyde, which in the thiophene ring correspond to the C3 and C5 positions.

Conversely, the methoxymethyl group (-CH₂OCH₃) at the C5 position is generally considered an activating group. The oxygen atom in the methoxy (B1213986) moiety can donate electron density to the thiophene ring through a positive resonance effect (+R), thereby increasing its nucleophilicity. This activating effect is most pronounced at the positions ortho and para to the methoxymethyl group, which correspond to the C4 position.

The vacant positions on the thiophene ring available for substitution are C3 and C4. The directing effects of the two substituents on these positions are as follows:

For the C3 position: It is ortho to the deactivating carbaldehyde group and meta to the activating methoxymethyl group.

For the C4 position: It is meta to the deactivating carbaldehyde group and ortho to the activating methoxymethyl group.

Therefore, electrophilic attack is predicted to occur preferentially at the C4 position . This is because the C4 position is activated by the electron-donating methoxymethyl group and is only meta to the deactivating carbaldehyde group, whereas the C3 position is directly deactivated by the adjacent carbaldehyde group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -CHO (at C2) | Influence of -CH₂OCH₃ (at C5) | Predicted Outcome |

| C3 | Deactivating (ortho) | Weakly Activating (meta) | Less favored |

| C4 | Weakly Deactivating (meta) | Activating (ortho) | Major product |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally unfavorable due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group and strong activation by electron-withdrawing substituents.

In this compound, there are no conventional leaving groups (like halogens) on the thiophene ring. Therefore, a direct SNAr reaction involving the displacement of a hydrogen atom (a hydride ion) is extremely unlikely under normal conditions.

However, the presence of the electron-withdrawing carbaldehyde group does increase the electrophilicity of the thiophene ring, particularly at the positions ortho and para to it (C3 and C5). This could potentially make the ring susceptible to attack by very strong nucleophiles. Computational studies on similar systems, such as 2-methoxy-3-X-5-nitrothiophenes, show that SNAr can proceed through a stepwise pathway involving the initial addition of the nucleophile to the thiophene ring.

For this compound, any hypothetical nucleophilic attack would be most likely directed to the C3 or C5 positions due to the activating effect of the C2-aldehyde group. However, the C5 position is already substituted. The C3 position is adjacent to the aldehyde group, which would stabilize the negative charge in the intermediate Meisenheimer-like complex. The methoxymethyl group at C5, being electron-donating, would slightly disfavor the formation of a negative charge on the ring and thus would be deactivating for SNAr.

Given the absence of a leaving group and the presence of only one moderately activating group for SNAr (the aldehyde), it can be concluded that this compound is not a good substrate for nucleophilic aromatic substitution under typical SNAr conditions. The high electron density of the thiophene ring, coupled with the lack of a suitable leaving group, presents a significant energetic barrier for this type of reaction.

Table 2: Feasibility of Nucleophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Leaving Group | Feasibility |

| C3 | Activated by -CHO; Deactivated by -CH₂OCH₃ | Hydride (very poor) | Very Unlikely |

| C4 | Weakly activated by -CHO; Deactivated by -CH₂OCH₃ | Hydride (very poor) | Very Unlikely |

Structural Modifications and Derivative Synthesis of 5 Methoxymethyl Thiophene 2 Carbaldehyde

Derivatives Retaining the Carbaldehyde Functionality of 5-(Methoxymethyl)thiophene-2-carbaldehyde

Modifications that leave the carbaldehyde group intact are essential for creating a library of substituted thiophene (B33073) aldehydes. These derivatives can then undergo further reactions at the aldehyde position or be utilized in applications where the formyl group is a key pharmacophore or reactive site.

The thiophene ring of this compound has two available positions for substitution, C3 and C4. Thiophene generally undergoes electrophilic aromatic substitution, with a preference for the C2 and C5 positions. pearson.com Since these positions are already substituted in the parent molecule, reactions would be directed to the less reactive C3 and C4 positions. The existing electron-donating methoxymethyl group and the electron-withdrawing carbaldehyde group would influence the regioselectivity of such substitutions.

A prominent method for introducing new carbon-carbon bonds on the thiophene ring is the Suzuki-Miyaura cross-coupling reaction. While the direct application on this compound is not extensively documented, analogous syntheses on similar scaffolds, such as 4-bromothiophene-2-carbaldehyde, have been successfully used to produce a series of 4-arylthiophene-2-carbaldehydes. nih.gov This reaction typically involves the coupling of a halogenated thiophene derivative with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov A plausible route to similar derivatives of this compound would first involve selective halogenation (e.g., bromination) at the C3 or C4 position, followed by a Suzuki-Miyaura coupling to introduce various aryl or heteroaryl substituents.

Other potential modifications include nitration or sulfonylation, although these reactions would require carefully controlled conditions to avoid oxidation of the aldehyde group. For instance, C4-selective sulfonylation has been achieved on the analogous benzo[b]thiophene scaffold, suggesting that regioselective functionalization is feasible. acs.org

The methoxymethyl group at the C5 position offers another site for structural modification. A primary transformation is the cleavage of the methyl ether to yield the corresponding alcohol, 5-(hydroxymethyl)thiophene-2-carbaldehyde (B15251121). nih.gov This reaction is typically achieved under acidic conditions using reagents like hydrogen halides (e.g., HI) or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by a nucleophilic attack (Sₙ2) by a halide ion on the methyl group. masterorganicchemistry.com

The resulting 5-(hydroxymethyl)thiophene-2-carbaldehyde is a key intermediate that can be used to introduce a variety of other side chains. For example, the hydroxyl group could be re-alkylated with different alkyl halides to form other 5-(alkoxymethyl) derivatives or esterified to produce 5-(acyloxymethyl) analogs, significantly diversifying the range of accessible compounds while retaining the crucial 2-carbaldehyde functionality.

Derivatives via Aldehyde Transformations of this compound

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its transformation is a primary strategy for synthesizing a diverse set of derivatives from this compound.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation yields 5-(methoxymethyl)thiophene-2-carboxylic acid , a compound available from commercial suppliers. manchesterorganics.com Standard oxidation methods for converting aromatic aldehydes to carboxylic acids, such as using chromium-based reagents (e.g., CrO₃) or potassium permanganate (B83412) (KMnO₄) under appropriate conditions, are applicable. smolecule.com The general oxidation of thiophene-2-carbaldehyde (B41791) to thiophene-2-carboxylic acid is a well-established reaction. smolecule.com

The synthesis of isomers, such as a derivative with a carboxylic acid at the C3 position while retaining the C2-aldehyde, is synthetically more complex. A compound like 5-formyl-2-(methoxymethyl)thiophene-3-carboxylic acid would not be formed by a simple transformation of the starting aldehyde. Its synthesis would likely require a multi-step pathway involving regioselective metallation (e.g., lithiation) and subsequent carbonation at the C3 position of a suitably protected thiophene precursor. beilstein-journals.org

Reduction of the carbaldehyde group provides the corresponding primary alcohol, (5-(methoxymethyl)thiophen-2-yl)methanol . This transformation is typically accomplished with high efficiency using common reducing agents. A well-documented analogous reaction is the reduction of 5-(phenylmethyl)thiophene-2-carboxaldehyde using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). prepchem.com The procedure involves adding the reducing agent to a solution of the aldehyde, followed by a period of reflux and subsequent workup to isolate the alcohol product. prepchem.com Other reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this purpose. smolecule.com

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. redalyc.org This reaction is a cornerstone of derivative synthesis and is typically catalyzed by a small amount of acid. redalyc.org this compound can be reacted with a wide variety of substituted anilines, aliphatic amines, and other amino compounds to produce a diverse library of imine derivatives. researchgate.net

The general procedure involves refluxing equimolar amounts of the aldehyde and the desired primary amine in a solvent like ethanol. redalyc.org The formation of the C=N double bond is a reversible reaction, and removal of the water byproduct can drive the reaction to completion. These imine derivatives are significant in coordination chemistry as ligands for metal complexes and are often investigated for their biological activities. mdpi.com

Complex Polycyclic Thiophene Systems Incorporating this compound Moieties

Synthesis and Characterization of Bis(thienyl)ethenes with α-Methoxymethyl Groups

A notable application of this compound and its derivatives is in the synthesis of complex photochromic molecules known as bis(thienyl)ethenes (BTEs). These molecules are of significant interest for their potential use in optical data storage and molecular switches. The core structure of these BTEs typically consists of a central perfluorocyclopentene unit flanked by two thiophene rings. The incorporation of methoxymethyl (MOM) groups at the 2 and 2' positions of the thiophene rings is a key structural modification aimed at enhancing the stability and performance of these molecular devices.

The synthesis of these complex BTEs is a multi-step process. A series of bis(thienyl)ethenes with methoxymethyl groups at the α-positions (the positions adjacent to the perfluorocyclopentene core) has been prepared and studied. evitachem.comchemicalbook.com The substitution pattern at the 5 and 5' positions of the thiophene rings was systematically varied, encompassing a range of substituents from electron-donating to electron-withdrawing, to investigate their influence on the spectroscopic properties of the molecules. evitachem.comchemicalbook.com

One synthetic route commences with 4-bromothiophene-2-carbaldehyde, which undergoes reduction and protection to introduce the necessary functionalities. chemicalbook.com The synthesis of a reference BTE with unsubstituted 5 and 5' positions started from 3-bromothiophene. chemicalbook.com For the substituted analogues, 4-bromothiophene-2-carbaldehyde served as the key starting material for introducing various groups at the 5 and 5' positions. chemicalbook.com The final step in the formation of the BTEs involves the reaction of the appropriately substituted thiophene derivatives with octafluorocyclopentene. chemicalbook.com

The characterization of these BTEs involves a comprehensive analysis of their spectroscopic properties. A key feature of these molecules is their ability to undergo a reversible 6π-electrocyclization reaction upon irradiation with UV light, leading to a color change. This process can be reversed by irradiation with visible light. The absorption wavelengths of both the open-ring and closed-ring isomers are significantly influenced by the nature of the substituents at the 5 and 5' positions. chemicalbook.com

Studies have shown that the UV-vis absorption maxima of the 2-methoxymethyl-substituted BTEs differ from their 2-methyl-substituted counterparts. chemicalbook.com Generally, the open forms of the methoxymethyl-substituted BTEs exhibit a slight bathochromic shift (a shift to longer wavelengths) compared to the methyl analogues. chemicalbook.com The stability of these BTEs has also been investigated, particularly when embedded in polymethylmethacrylate (PMMA) films, which is crucial for their application in solid-state devices. It was found that introducing electron-donating substituents can enhance the stability of the molecules. chemicalbook.com Specifically, a BTE with 1,3-dioxan-2-yl substituents in the 5 and 5' positions and methoxymethyl groups at the 2 and 2' positions demonstrated the highest stability within the studied series in PMMA films. chemicalbook.com

Analogous Thiophene-2-carbaldehyde Structures with Diverse 5-Substituents

The versatility of thiophene-2-carbaldehyde as a building block in organic synthesis is further highlighted by the wide array of analogues bearing different substituents at the 5-position. These modifications significantly influence the chemical reactivity and physical properties of the molecule, enabling its use in a broad range of applications, from materials science to medicinal chemistry.

A variety of 5-substituted thiophene-2-carbaldehydes have been synthesized and characterized. The nature of the substituent at the 5-position can be electron-donating or electron-withdrawing, which in turn modulates the electronic properties of the thiophene ring and the reactivity of the aldehyde group.

For instance, the synthesis of 5-nitrothiophene-2-carbaldehyde, a derivative with a strong electron-withdrawing group, can be achieved through the nitration of thiophene-2-carbaldehyde. One method involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com This reaction typically yields a mixture of 4-nitro and 5-nitro isomers, which can then be separated by column chromatography. chemicalbook.com Another synthetic approach involves the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate in the presence of hydrochloric acid and methanol (B129727). evitachem.comchemicalbook.com

The introduction of a trifluoromethyl group, another potent electron-withdrawing substituent, at the 5-position has also been reported. chemscene.com Conversely, thiophene-2-carbaldehydes with electron-donating groups, such as a methyl group, have also been synthesized. 5-Methylthiophene-2-carboxaldehyde can be prepared from 2-methylthiophene (B1210033) via the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and a formamide (B127407) derivative like N,N-dimethylformamide. chemicalbook.comgoogle.com

Other functional groups that have been introduced at the 5-position include the cyano group, leading to 5-cyanothiophene-2-carbaldehyde, and the methylthio group, resulting in 5-(methylthio)thiophene-2-carbaldehyde. guidechem.com The synthesis of these analogues allows for a fine-tuning of the molecule's properties for specific applications. For example, aryl-substituted thiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura cross-coupling reactions, have been investigated for their biological activities. nih.gov

Advanced Spectroscopic Characterization Methodologies in the Study of 5 Methoxymethyl Thiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-(methoxymethyl)thiophene-2-carbaldehyde. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule.

In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a singlet in the downfield region, typically around 9.8 ppm, due to the deshielding effect of the carbonyl group. The two protons on the thiophene (B33073) ring are observed as distinct doublets, a result of their coupling to each other. The proton at the C3 position is generally found at a lower chemical shift than the proton at the C4 position. The methylene (B1212753) (-CH₂-) protons of the methoxymethyl group appear as a singlet, while the methyl (-CH₃) protons also present as a singlet, typically at the most upfield position.

The ¹³C NMR spectrum provides complementary information. The carbon of the aldehyde group exhibits a characteristic resonance at the far downfield end of the spectrum, often above 180 ppm. The carbons of the thiophene ring appear in the aromatic region, with their specific shifts influenced by the electronic effects of the aldehyde and methoxymethyl substituents. The methylene and methyl carbons of the methoxymethyl group are observed in the aliphatic region of the spectrum. While specific experimental data for this compound is not detailed in the provided sources, the expected chemical shifts can be inferred from data on analogous compounds such as thiophene-2-carbaldehyde (B41791) and 5-methylthiophene-2-carboxaldehyde. rsc.orgchemicalbook.comnih.gov For instance, the aldehyde proton in thiophene-2-carbaldehyde is reported at δ 9.95 ppm. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~9.8 (s, 1H) | ~183 |

| Thiophene H3 | ~7.2 (d, 1H) | ~128 |

| Thiophene H4 | ~7.8 (d, 1H) | ~136 |

| Methylene (CH₂) | ~4.6 (s, 2H) | ~70 |

| Methyl (CH₃) | ~3.4 (s, 3H) | ~58 |

| Thiophene C2 | N/A | ~144 |

| Thiophene C5 | N/A | ~150 |

Further structural confirmation and assignment can be achieved through two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and long-range coupled carbons, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., MS, LC-MS, HR-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecular ion (M⁺), confirming its elemental composition (C₇H₈O₂S), which has a monoisotopic mass of 156.0245 Da.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern in the mass spectrum. The fragmentation of aromatic aldehydes often involves initial cleavages adjacent to the carbonyl group. miamioh.edu Key fragmentation pathways for this compound are expected to include:

α-cleavage: Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.

α-cleavage: Loss of the entire formyl radical (•CHO) to yield the [M-29]⁺ fragment.

Benzylic-type cleavage: Cleavage of the C-C bond between the thiophene ring and the methoxymethyl group, or the C-O bond within the methoxymethyl group, can lead to fragments corresponding to the loss of •OCH₃ (methoxyl radical) or •CH₂OCH₃.

Analysis of the mass spectrum of the related compound 5-methyl-2-thiophenecarboxaldehyde (B81332) (molecular weight 126.18 g/mol ) shows significant peaks that can be used for comparison. nih.govnist.gov The study of these fragmentation patterns provides valuable structural information and confirms the identity of the substituents and their connectivity to the thiophene core.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (Mass/Charge Ratio) |

| [C₇H₈O₂S]⁺ | Molecular Ion (M⁺) | 156 |

| [C₇H₇O₂S]⁺ | H• | 155 |

| [C₆H₅O₂S]⁺ | CH₃• | 141 |

| [C₆H₈OS]⁺ | CO | 128 |

| [C₆H₅OS]⁺ | CHO• | 127 |

| [C₅H₅S]⁺ | CH₂OCH₃• | 97 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within this compound by detecting their characteristic vibrational frequencies.

The most prominent absorption band in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1660-1700 cm⁻¹. For thiophene-2-carbaldehyde, this band is reported at 1665 cm⁻¹. researchgate.net The presence of the aldehyde is further confirmed by the C-H stretching vibrations of the aldehydic proton, which usually appear as two weak bands between 2700 and 2900 cm⁻¹.

Other significant absorptions include the C-O-C stretching vibrations of the ether linkage in the methoxymethyl group, which are expected in the 1050-1150 cm⁻¹ region. The vibrations associated with the thiophene ring, including C=C and C-S stretching, typically occur in the fingerprint region below 1600 cm⁻¹. globalresearchonline.net C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹, while those of the methyl and methylene groups are observed just below 3000 cm⁻¹. globalresearchonline.net Data from the NIST Chemistry WebBook for the closely related 5-methyl-2-thiophenecarboxaldehyde provides a reference spectrum for comparison. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C-H Stretch | ~2820, ~2720 |

| Aldehyde (CHO) | C=O Stretch | ~1665 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Thiophene Ring | C=C Stretch | ~1550-1400 |

| Methoxymethyl | C-H Stretch (sp³) | ~2950-2850 |

| Methoxymethyl | C-O-C Stretch | ~1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the π-conjugated system. The spectrum is characterized by absorption bands corresponding to π → π* electronic transitions within the thiophene ring, which is conjugated with the carbonyl group.

The electronic properties of the thiophene ring, and thus its UV-Vis absorption spectrum, are sensitive to the nature and position of substituents. The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic influence (electron-donating or electron-withdrawing) of substituents on a reaction rate or equilibrium constant. wikipedia.org This concept can be extended to spectroscopy, where a linear correlation is often found when plotting the absorption maxima (λ_max) against the Hammett substituent constant (σ). science.govlibretexts.org

For 2,5-disubstituted thiophenes, the electronic effects are analogous to those in para-substituted benzene (B151609) derivatives. rsc.orgrsc.org The aldehyde group (-CHO) at the 2-position is an electron-withdrawing group, while the methoxymethyl group (-CH₂OCH₃) at the 5-position is an electron-donating group. This "push-pull" arrangement extends the π-conjugation and typically leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene-2-carbaldehyde. By studying a series of 5-substituted thiophene-2-carbaldehydes and plotting their λ_max values against the corresponding Hammett σ constants, a linear relationship can be established, allowing for the prediction of absorption properties and providing a deeper understanding of substituent-induced electronic perturbations.

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation. acs.org

Thiophene-based materials have been a focus of AIE research. hkbu.edu.hkresearchgate.net The mechanism often involves the restriction of intramolecular motions (RIM), particularly the rotational and vibrational movements of parts of the molecule. nih.gov In dilute solutions, excited molecules can lose energy non-radiatively through these motions. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay pathways and forces the molecule to release its energy radiatively as fluorescence. nih.gov

While this compound itself may not be a strong AIE luminogen, it serves as a valuable building block. By chemically modifying it to include bulky, rotatable groups (such as tetraphenylethylene), novel derivatives can be synthesized. These derivatives could potentially exhibit AIE characteristics, making them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). acs.org Studies on compounds like 2,2′:5′,2″-terthiophene-5-carbaldehyde have demonstrated that aldehyde-functionalized oligothiophenes can indeed display AIE properties. hkbu.edu.hk

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched sources, data from closely related thiophene derivatives can provide valuable structural insights. For instance, the crystal structure of 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde shows that the aldehyde group is approximately coplanar with the thiophene ring. nih.gov Similarly, in 5-(methoxycarbonyl)thiophene-2-carboxylic acid, the substituent groups are also nearly coplanar with the thiophene ring, which facilitates π-conjugation. nih.gov

Based on these analogues, it is expected that the thiophene ring in this compound would be planar. The aldehyde and methoxymethyl substituents would likely adopt conformations that minimize steric hindrance while maximizing electronic conjugation. The aldehyde group is expected to lie nearly in the plane of the thiophene ring. In the crystal lattice, molecules would be packed together through various non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking of the thiophene rings, which would influence the material's bulk properties.

Computational and Theoretical Approaches in Elucidating the Properties and Reactivity of 5 Methoxymethyl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of thiophene (B33073) derivatives. nih.gov This quantum mechanical approach calculates the electronic properties of a molecule based on its electron density, providing a balance between accuracy and computational cost. DFT is instrumental in predicting molecular geometry, energy levels, and reactivity. nih.gov

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are extensively used to map the potential energy surfaces of chemical reactions involving thiophene-based compounds. This allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states. For instance, DFT has been successfully applied to understand the mechanisms of cycloaddition reactions, C-H functionalization, and desulfurization processes in thiophenes. sigmaaldrich.comnist.gov

By calculating the energy barriers (activation energies) associated with different proposed mechanisms, researchers can predict the most likely reaction outcome. For 5-(methoxymethyl)thiophene-2-carbaldehyde, DFT could be used to analyze the reactivity of the aldehyde group in condensation reactions or the susceptibility of the thiophene ring to electrophilic substitution. nih.gov The analysis of transition state structures provides crucial information about the geometry of the molecule at the peak of the energy barrier, offering insights into the factors that control reaction rates and selectivity.

Electronic Properties Calculation and Their Correlation with Spectroscopic Data

DFT is a powerful tool for calculating key electronic properties that govern the behavior of thiophene derivatives. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For thiophene derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov These calculated electronic properties can be directly correlated with experimental spectroscopic data. For example, the energy of electronic transitions calculated using Time-Dependent DFT (TD-DFT) can predict the absorption wavelengths in UV-Visible spectra. Studies on various substituted thiophenes have shown a good correlation between TD-DFT calculations and experimental UV-Vis absorption bands, allowing for the interpretation of the electronic transitions, such as π-π* transitions, within the molecule.

Table 1: Representative Electronic Properties of Thiophene Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Thiophene | -6.56 | -0.36 | 6.20 | |

| 2-Thiophene Carboxylic Acid | -7.13 | -2.03 | 5.10 | |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | -6.49 | -1.46 | 5.03 | nih.gov |

| Amino Thiophene-2-Carboxamide Derivatives | ~ -5.8 | ~ -2.2 | ~ 3.6 | nih.gov |

Vibrational Modes Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data.

This computational approach is invaluable for assigning specific vibrational modes to the observed peaks in the FT-IR and FT-Raman spectra of complex molecules like this compound. For example, DFT calculations can precisely identify the stretching frequencies of the C=O bond in the aldehyde group, the C-S bond within the thiophene ring, and the various C-H bending modes. Such detailed assignments help confirm the molecular structure and provide insights into the intramolecular forces and bonding characteristics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Thiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For thiophene derivatives, which are common scaffolds in medicinal chemistry, QSAR is a vital tool for drug discovery.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, and topological properties) for a series of thiophene compounds with known activities. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized thiophene derivatives, allowing chemists to prioritize the synthesis of the most promising candidates. Numerous QSAR studies on thiophene derivatives have successfully modeled their activities as inhibitors of targets like kinases, as anti-inflammatory agents, or as antimicrobial compounds.

Analysis of Derived Computational Chemistry Data (e.g., TPSA, LogP, Rotatable Bonds) for Molecular Design

In modern molecular design, particularly in the context of drug discovery, several key computational descriptors are analyzed to predict a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors can be readily calculated for structures like this compound to assess their drug-likeness.

Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and brain penetration. nih.gov A lower TPSA is generally associated with better cell membrane permeability. nih.gov

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity or hydrophobicity. This property influences how a drug is absorbed, distributed, and metabolized.

Rotatable Bonds refers to the number of single bonds that allow free rotation. A higher number of rotatable bonds often correlates with greater conformational flexibility but can sometimes be associated with lower bioavailability. nih.gov

Analyzing these parameters helps chemists to fine-tune molecular structures to achieve a better balance of potency and drug-like properties.

Table 2: Calculated Molecular Descriptors for a Structurally Related Thiophene Derivative

| Descriptor | Value | Significance in Molecular Design | Reference |

| Topological Polar Surface Area (TPSA) | 67.7 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. Values >140 Ų are often associated with poor oral bioavailability. | |

| XLogP3-AA (LogP) | 1.7 | Measures lipophilicity, affecting absorption, distribution, and metabolism. Values between 0 and 5 are often targeted for oral drugs. | |

| Rotatable Bond Count | 5 | Indicates molecular flexibility. A high count (>10) can negatively impact bioavailability. |

Data for 5-(Thiophen-2-ylmethoxymethyl)furan-2-carbaldehyde, a structurally similar compound.

Emerging Applications of 5 Methoxymethyl Thiophene 2 Carbaldehyde in Specialized Research Domains

Applications in Advanced Organic Synthesis

The reactivity of the aldehyde and the modifiable methoxymethyl group, combined with the inherent electronic properties of the thiophene (B33073) ring, make 5-(Methoxymethyl)thiophene-2-carbaldehyde a versatile tool for synthetic chemists.

As a Versatile Building Block in Heterocyclic Chemistry

This compound serves as a key starting material in the construction of a variety of more complex heterocyclic systems. The aldehyde functionality is a prime site for condensation reactions, allowing for the annulation of additional rings onto the thiophene core. For instance, it can undergo reactions with active methylene (B1212753) compounds in multicomponent reactions to form highly substituted pyridines and thieno[2,3-b]pyridines. nih.govresearchgate.netresearchgate.net

One common synthetic strategy involves the Knoevenagel condensation, where the aldehyde group of this compound reacts with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. sphinxsai.commdpi.com This reaction forms a new carbon-carbon double bond, creating a versatile intermediate that can be further cyclized to generate a range of heterocyclic structures. The specific outcome of these reactions can be tailored by the choice of reactants and reaction conditions, demonstrating the compound's utility in generating molecular diversity.

Precursor for Pharmaceutical and Agrochemical Intermediates

The thiophene nucleus is a recognized pharmacophore present in numerous approved drugs and biologically active compounds. nih.govnih.govmdpi.com Consequently, derivatives of this compound are of significant interest in medicinal chemistry and agrochemical research as potential intermediates for the synthesis of new therapeutic and crop protection agents.

Research has shown that various thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.commdpi.comnih.govfrontiersin.org For example, thiophene-2-carboxamide derivatives have been investigated for their antibacterial and antioxidant activities. nih.gov The synthesis of such derivatives often begins with a thiophene-2-carbaldehyde (B41791) core, which is then elaborated through various chemical transformations. The methoxymethyl group at the 5-position can influence the compound's solubility, lipophilicity, and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profiles. While specific examples directly utilizing this compound in the synthesis of marketed drugs are not extensively documented, its structural similarity to key intermediates suggests its potential in the development of new pharmaceutical and agrochemical candidates. nih.govnih.govfrontiersin.org

Table 1: Examples of Biological Activities of Thiophene Derivatives

| Biological Activity | Thiophene Derivative Class | Reference(s) |

|---|---|---|

| Antibacterial | Thiophene-2-carboxamides | nih.gov |

| Antimicrobial | Thiophene-based heterocycles | mdpi.comnih.govfrontiersin.org |

| Anti-inflammatory | General thiophene derivatives | nih.gov |

| Anticancer | General thiophene derivatives | nih.gov |

| Antioxidant | Thiophene-2-carboxamides | nih.gov |

Contributions to Materials Science

The π-conjugated system of the thiophene ring in this compound makes it an attractive component for the construction of organic materials with interesting electronic and optical properties.

Development of Organic Semiconductors and Optoelectronic Materials

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge-transport properties. nih.gov They are extensively used in the design of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. The aldehyde group of this compound provides a convenient handle for extending the conjugation of the molecule through reactions like Wittig or Horner-Wadsworth-Emmons olefination, leading to the formation of larger π-systems necessary for efficient charge transport.

The incorporation of the methoxymethyl group can also influence the solid-state packing of the resulting materials, which is a critical factor in determining their performance as semiconductors. By modifying this group, it is possible to tune the intermolecular interactions and, consequently, the charge carrier mobility of the material.

Use in Conductive Polymers and Organic Light-Emitting Diodes (OLEDs)

Polythiophenes are a major class of conductive polymers with a wide range of applications. journalskuwait.org While the direct polymerization of this compound is not a common route to conductive polymers due to the presence of the aldehyde group which can interfere with polymerization reactions, it can be used to synthesize monomers for subsequent polymerization. For example, the aldehyde can be converted into a more stable functional group that can withstand polymerization conditions, or it can be used to link the thiophene unit to other aromatic systems to create monomers for copolymerization. rsc.orgjournalskuwait.org

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are frequently employed as components of the emissive layer or charge-transporting layers. rsc.orgbeilstein-journals.org The electronic properties of the thiophene ring can be fine-tuned by the introduction of substituents. The methoxymethyl group, being an electron-donating group, can influence the HOMO and LUMO energy levels of the molecule, which in turn affects the color and efficiency of the light emission in an OLED device.

Table 2: Optoelectronic Applications of Thiophene-Based Materials

| Application | Material Class | Key Property | Reference(s) |

|---|---|---|---|

| Organic Semiconductors | π-conjugated thiophene molecules | Charge transport | nih.gov |

| Conductive Polymers | Polythiophenes | Electrical conductivity | journalskuwait.org |

| Organic Light-Emitting Diodes (OLEDs) | Thiophene-containing emitters | Electroluminescence | rsc.orgbeilstein-journals.org |

Incorporation into Photochromic Systems

Photochromic materials, which can reversibly change their color upon exposure to light, are of great interest for applications such as optical data storage, smart windows, and molecular switches. Diarylethenes are a prominent class of photochromic compounds, and those containing thiophene rings have shown excellent performance in terms of thermal stability and fatigue resistance. mpg.de

The synthesis of unsymmetrical diarylethenes often involves the coupling of two different aryl halides. This compound can be a precursor to one of these aryl components. The aldehyde group can be transformed into other functionalities, or it can be used to attach the thiophene unit to the photochromic core. The methoxymethyl substituent can modulate the electronic properties and steric hindrance of the thiophene moiety, thereby influencing the photochromic behavior of the final diarylethene, such as its coloration and decoloration quantum yields and the absorption maxima of its isomeric forms. rsc.orgnih.gov

Investigations in Bioactive Molecule Development

The thiophene ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The versatility of this compound, with its reactive aldehyde group and modifiable methoxymethyl side chain, makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Researchers are exploring its utility in creating precursors for various bioactive agents, employing it in molecular hybridization, and studying the enzymatic inhibition capabilities of its derivatives.

Precursors for Potential Bioactive Agents with Diverse Activities

The this compound structure serves as a foundational template for developing new biologically active molecules. While research on this specific compound is emerging, studies on closely related arylthiophene-2-carbaldehydes demonstrate the scaffold's potential. Through synthetic modifications, primarily at the aldehyde group and the thiophene ring, a variety of derivatives have been produced and screened for biological activities.

These investigations have shown that substituted thiophene-2-carbaldehydes can act as precursors to compounds with significant antibacterial, anti-urease, and antioxidant properties. For instance, a series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and evaluated, revealing that specific substitutions lead to potent biological effects. One derivative, 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, displayed excellent activity against the bacterium Pseudomonas aeruginosa and also acted as a potent nitric oxide (NO) scavenger. Another derivative, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, was identified as a powerful urease inhibitor.

These findings underscore the importance of the thiophene-2-carbaldehyde core as a starting point for generating molecules with a wide spectrum of bioactivity. The presence of the methoxymethyl group in this compound offers an additional site for modification, potentially leading to compounds with unique and enhanced therapeutic profiles.

Table 1: Bioactivity of Selected Arylthiophene-2-Carbaldehyde Derivatives | Compound | Activity | Measurement (IC₅₀) | Target/Organism | |---|---|---|---| | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Antibacterial | 29.7 µg/mL | Pseudomonas aeruginosa | | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | NO Scavenging | 45.6 µg/mL | - | | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 µg/mL | - | | Data sourced from a study on novel 4-arylthiophene-2-carbaldehydes. |

Role in Molecular Hybridization Strategies for Drug Discovery

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for a drug's biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, better efficacy, or a novel mechanism of action. The this compound molecule is a suitable candidate for this strategy due to its distinct functional groups which can be readily used to link to other molecular fragments.

The aldehyde functional group is particularly useful for forming new carbon-carbon or carbon-nitrogen bonds through reactions like condensation, allowing it to be coupled with other heterocyclic systems or bioactive side chains. This strategy has been applied to related thiophene aldehydes. For example, chalcone (B49325) derivatives have been synthesized from N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide by coupling it with various substituted aromatic aldehydes. This demonstrates how the aldehyde on the thiophene ring acts as a reactive handle to build larger, hybrid structures. The goal of such hybridization is often to target multiple biological pathways or to enhance the activity of a known pharmacophore by attaching the thiophene moiety.

Enzyme Inhibition Studies of Related Thiophene Derivatives

Enzyme inhibition is a critical mechanism for many therapeutic drugs. Derivatives of the thiophene scaffold have been the subject of numerous studies to assess their potential as enzyme inhibitors across various disease areas, including cancer and infectious diseases. While direct enzyme inhibition data for this compound is not extensively documented, research on analogous structures provides strong evidence for the potential of this class of compounds.

Studies have identified thiophene derivatives that exhibit potent inhibitory activity against several key enzymes:

Urease: As mentioned previously, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, a structural analog, showed outstanding urease inhibition with an IC₅₀ value of 27.1 µg/mL. Urease inhibitors are of interest for treating infections caused by bacteria like Helicobacter pylori.

Epidermal Growth Factor Receptor (EGFR) Kinase: A series of 5-trifluoromethylpyrimidine derivatives incorporating a thiophene-2-carbox

Future Directions and Unexplored Avenues in 5 Methoxymethyl Thiophene 2 Carbaldehyde Research

Development of Novel and Efficient Synthetic Methodologies

Current synthetic routes to 5-(methoxymethyl)thiophene-2-carbaldehyde and its analogs often rely on multi-step procedures that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Catalytic Innovations: There is a need to explore novel metal-catalyzed methods, such as copper- or palladium-catalyzed cross-coupling reactions, to introduce functional diversity at various positions of the thiophene (B33073) ring. nih.govnih.gov Developing catalytic systems that offer high regioselectivity and functional group tolerance is crucial.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.

| Proposed Synthetic Improvement | Potential Advantage | Relevant Research Area |

| One-Pot Multicomponent Reactions | Reduced steps, less waste, higher efficiency | Green Synthesis |

| Advanced Metal Catalysis | High regioselectivity, broad functional group tolerance | Organometallic Chemistry |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control | Chemical Engineering |

Expansion of the Reactivity Landscape for the Methoxymethyl and Carbaldehyde Groups

The chemical reactivity of the methoxymethyl and carbaldehyde functional groups on the thiophene scaffold is not yet fully explored. A deeper understanding of their reactivity could open doors to a wider range of derivatives.

Carbaldehyde Group Transformations: Beyond standard condensation reactions, future work could investigate asymmetric synthesis, cycloaddition reactions, and metal-catalyzed transformations involving the aldehyde moiety. researchgate.net Exploring its use as a directing group in C-H activation reactions on the thiophene ring presents another exciting avenue. acs.orgacs.org

Methoxymethyl Group Modifications: Research into the selective activation and transformation of the methoxymethyl group is needed. This could include ether cleavage to yield the corresponding hydroxymethyl derivative, which can serve as a precursor for further functionalization, or exploring its role in directing metallation or substitution reactions.

Discovery of New Derivatives with Tailored Electronic and Structural Properties

The inherent electronic properties of the thiophene ring can be finely tuned through strategic substitution. The this compound scaffold is an excellent starting point for creating a library of new derivatives with customized properties.

Suzuki-Miyaura and Stille Couplings: Employing palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl substituents at the 3- and 4-positions of the thiophene ring could systematically modify the electronic and photophysical properties of the resulting conjugated systems. nih.gov

Functional Group Interconversion: Converting the carbaldehyde into other functional groups such as carboxylic acids, nitriles, or alkynes would create new building blocks for polymerization or for coordination with metal centers.

Polymerization: The synthesis of conjugated polymers incorporating the this compound unit is a significant area for exploration. The methoxymethyl group could enhance solubility and processability, while the aldehyde offers a site for post-polymerization modification.

Advanced Applications in Emerging Material Technologies

Derivatives of this compound hold significant promise for a range of high-performance material applications.

Organic Electronics: Thiophene-based materials are cornerstones of organic electronics. nih.gov Future research should focus on designing and synthesizing derivatives for use as semiconductors in organic field-effect transistors (OFETs), as donor or acceptor materials in organic solar cells (OSCs), and as emitters in organic light-emitting diodes (OLEDs).

Sensors: The development of chemosensors based on polymers or small molecules derived from this compound could be targeted for detecting specific analytes, leveraging the tunable electronic properties and the potential for the aldehyde group to interact with target molecules.

Biomedical Applications: Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory and antitumor properties. nih.govnih.gov Synthesizing and screening new derivatives for potential therapeutic applications is a promising, though largely unexplored, direction.

| Potential Application | Key Property to Engineer | Example Derivative |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film morphology | Extended π-conjugated systems via cross-coupling |

| Organic Solar Cells (OSCs) | Tunable HOMO/LUMO levels, broad absorption | Donor-acceptor type copolymers |

| Chemosensors | Selective analyte binding, signal transduction | Molecules with specific binding sites linked to the aldehyde |

| Anti-inflammatory Agents | Interaction with biological targets | Amide or imine derivatives |

Deepening Theoretical Understanding through Advanced Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts.

Structure-Property Prediction: DFT calculations can be used to predict the geometric and electronic structures, HOMO-LUMO energy gaps, ionization potentials, and electron affinities of novel derivatives before they are synthesized. orientjchem.orgnih.gov This allows for the pre-screening of candidates for specific applications.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize conditions and improve yields.

Molecular Dynamics Simulations: For polymeric derivatives, molecular dynamics (MD) simulations can predict their morphology in the solid state, which is a critical factor for performance in electronic devices. nih.gov

Synergistic Experimental-Computational Research Approaches for Structure-Property Relationships

The most rapid and insightful progress will be achieved through a close integration of experimental synthesis and computational modeling.